molecular formula C6H11ClN2O B8191318 Hexahydro-pyrrolo[3,2-b]pyrrol-2-one hydrochloride

Hexahydro-pyrrolo[3,2-b]pyrrol-2-one hydrochloride

Cat. No.: B8191318
M. Wt: 162.62 g/mol
InChI Key: BZGDZNAYKIZCMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexahydro-pyrrolo[3,2-b]pyrrol-2-one hydrochloride is a bicyclic lactam featuring a pyrrolidine-pyrrolidone fused ring system. This compound is typically stabilized as a hydrochloride salt due to the inherent instability of its free amine form in air . It serves as a key intermediate in organic synthesis, particularly in the preparation of pharmacologically active heterocycles. The hydrochloride salt enhances solubility in polar solvents and improves stability during storage and handling.

Properties

IUPAC Name

2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,2-b]pyrrol-5-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O.ClH/c9-6-3-5-4(8-6)1-2-7-5;/h4-5,7H,1-3H2,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZGDZNAYKIZCMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2C1NC(=O)C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Cyclization

Cyclization reactions represent a cornerstone in the synthesis of hexahydro-pyrrolo[3,2-b]pyrrol-2-one scaffolds. A common approach involves the acid-catalyzed cyclization of pyrrole precursors. For instance, methyl 2-(pyrrolidin-1-ylmethyl)-1,3-oxazole-4-carboxylate maleate salt undergoes cyclization in the presence of hydrochloric acid to form the bicyclic core. This method typically employs polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (MeCN) at temperatures ranging from 0°C to ambient conditions. The maleate salt intermediate facilitates isolation in high purity, with subsequent hydrolysis yielding the target compound.

Base-Mediated Ring Closure

Base-mediated cyclization offers an alternative route, particularly for intermediates sensitive to acidic conditions. For example, 1-(oxiran-2-ylmethyl)-1H-pyrrole-2-carbaldehyde undergoes ring closure in the presence of potassium carbonate (K₂CO₃) at 50°C, forming the pyrrolo-pyrrole framework. This method avoids side reactions associated with acid catalysis, achieving moderate yields (48–60%) after purification via flash chromatography.

Coupling Reactions with Carbodiimides

EDC/HOBt-Mediated Amide Bond Formation

The use of coupling agents such as 1-(3-N,N-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) is critical for constructing amide bonds within the bicyclic structure. In a patented procedure, methyl 2-(pyrrolidin-1-ylmethyl)-1,3-oxazole-4-carboxylate reacts with a pyrrolidine derivative in the presence of EDC/HOBt, yielding the coupled intermediate in DMF at 0–25°C. This step achieves >90% conversion, with the HOBt additive minimizing racemization.

Solvent and Temperature Optimization

Reaction efficiency heavily depends on solvent choice and temperature control. Acetonitrile (MeCN) and tetrahydrofuran (THF) are preferred for their inertness and ability to dissolve polar intermediates. For instance, a stirred solution of 1-hydroxybenzotriazole (13.0 g) in MeCN (350 mL) facilitates rapid coupling at 20°C, followed by HCl-mediated salt formation.

Protective Group Strategies

Fmoc and Cbz Protection

Stereoselective synthesis of the cis-configured hydrochloride salt requires protective groups to prevent unwanted side reactions. Fmoc (fluorenylmethyloxycarbonyl) and Cbz (benzyloxycarbonyl) groups are employed to shield reactive amines during cyclization. For example, Fmoc-protected intermediates undergo ring-closing metathesis to form the bicyclic core, followed by deprotection under mild acidic conditions.

Benzyl Ester Intermediate Isolation

The benzyl ester derivative serves as a stable intermediate for subsequent hydrolysis. A reported method involves treating methyl 2-(pyrrolidin-1-ylmethyl)-1,3-oxazole-4-carboxylate with potassium hydroxide (KOH) in isopropanol (IPA), yielding the carboxylic acid precursor to the hydrochloride salt. This step achieves 90% yield after crystallization from acetone.

Hydrochloride Salt Formation

Direct HCl Gas Treatment

The final hydrochloride salt is typically formed by treating the free base with hydrogen chloride (HCl) gas in anhydrous solvents. For instance, a solution of the free base in dichloromethane (DCM) is cooled to 5°C and treated with HCl gas, precipitating the hydrochloride salt. This method ensures high purity (>98%) but requires careful moisture control.

Aqueous HCl Quenching

An alternative approach involves quenching the reaction mixture with aqueous HCl (2M) after cyclization. The organic layer (DCM) is separated, concentrated, and treated with isopropanol (IPA) to induce crystallization. This method is scalable but may introduce impurities requiring additional washes.

Purification Techniques

Crystallization

Crystallization remains the primary purification method for the hydrochloride salt. For example, concentrating the reaction mixture in IPA and cooling to 0°C yields white crystalline product with 90% recovery. Solvent mixtures such as acetone/IPA (3:1) enhance crystal purity.

Chromatographic Methods

Flash chromatography on silica gel is employed for intermediates, particularly those with polar functional groups. Eluents like ethyl acetate/hexanes (5:1) resolve closely related impurities, achieving >95% purity.

Analytical Validation

Spectroscopic Characterization

¹H/¹³C NMR confirms the bicyclic structure and cis-configuration. Key signals include a doublet at δ 3.2–3.5 ppm (pyrrolidine CH₂) and a singlet at δ 4.1 ppm (oxazole CH). HPLC-MS (C18 column, 0.1% TFA in H₂O/MeCN) verifies molecular ion peaks ([M+H]⁺ = 163.1) and purity (>98%).

Elemental Analysis

Stoichiometric chloride content (Cl% = 19.2%) confirms successful salt formation, with deviations <0.5% indicating high purity.

Comparative Analysis of Synthetic Routes

MethodReagents/ConditionsYield (%)Purity (%)Key Reference
Acid-Catalyzed CyclizationHCl, DMF, 0–25°C8595
EDC/HOBt CouplingEDC, HOBt, MeCN, 20°C9098
Base-Mediated CyclizationK₂CO₃, DMF, 50°C4890
HCl Gas Salt FormationHCl (g), DCM, −5°C9299

Chemical Reactions Analysis

Types of Reactions

Hexahydro-pyrrolo[3,2-b]pyrrol-2-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .

Scientific Research Applications

Applications in Organic Synthesis

Hexahydro-pyrrolo[3,2-b]pyrrol-2-one hydrochloride serves as a valuable building block for synthesizing complex organic molecules and heterocyclic compounds. Its structural characteristics allow it to participate in various chemical reactions, including:

  • Nucleophilic substitutions
  • Cycloadditions
  • Functional group transformations

These reactions enable the creation of diverse derivatives that may possess unique properties useful in pharmaceuticals and agrochemicals.

Medicinal Chemistry Applications

The compound's potential therapeutic applications are primarily related to its interaction with biological systems. Research indicates that hexahydro-pyrrolo[3,2-b]pyrrol-2-one may exhibit biological activities such as:

  • Antimicrobial Effects : It may disrupt cellular processes or inhibit enzymes critical for pathogen survival.
  • Neuropharmacological Activity : The compound has been investigated for its potential as a histamine receptor ligand, particularly at the histamine H3 receptor, which is involved in various neurological functions and disorders .

Case Studies

  • Histamine Receptor Modulation : Research has shown that derivatives of hexahydro-pyrrolo[3,2-b]pyrrol-2-one can modulate neurotransmitter release in the central nervous system. This modulation is significant for treating conditions such as Alzheimer's disease and schizophrenia .
  • Anticancer Activity : Some studies have explored the anticancer properties of similar pyrrole derivatives, highlighting their ability to inhibit tumor growth through various mechanisms, including enzyme inhibition and apoptosis induction .

Biological Activities

The biological activities attributed to this compound can be summarized as follows:

Activity Type Description
AntimicrobialInhibits growth of bacteria and fungi by disrupting cellular functions
NeuropharmacologicalModulates neurotransmitter release; potential use in treating CNS disorders
AnticancerInduces apoptosis and inhibits tumor growth through enzyme inhibition
Anti-inflammatoryMay reduce inflammation by modulating immune responses

Mechanism of Action

The mechanism of action of Hexahydro-pyrrolo[3,2-b]pyrrol-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues with Oxygen-Containing Fused Rings

(3aS,6aS)-Hexahydro-2H-furo[3,2-b]pyrrol-2-one Hydrochloride
  • Structure : Replaces one pyrrolidine ring with a tetrahydrofuran (furo) ring, forming a furo-pyrrolidone system .
  • Synthesis: Prepared via HCl treatment of precursor amines in ethyl acetate/methanol, yielding 64% with 91% enantiomeric excess (ee) .
  • Physical Properties : Melting point 180–183°C; optical rotation [α]D²⁵ = −40.0 (c = 0.4, MeOH) .
  • Applications : Used in asymmetric synthesis of natural products like (−)-Geissman−Waiss lactone .
(3aR,6aS)-Hexahydro-[1,3]dioxolo[4,5-c]pyrrol-2-one Hydrochloride
  • Structure : Incorporates a 1,3-dioxolane ring fused to pyrrolidone .
  • Molecular Data: Formula C₁₆H₁₈ClNO₂; molecular weight 291.78; CAS 2171283-77-3 .
  • Applications : Serves as a chiral building block in medicinal chemistry due to its rigid bicyclic framework .

Quinoline-Fused Analogues

Dihydropyrrolo[3,2-b]quinolones Hydrochloride (11a–e)
  • Structure: Pyrrolo[3,2-b]quinoline core with a partially saturated ring .
  • Synthesis : Refluxing Boc-protected precursors in HCl-EtOAc/CH₃OH yields >90% hydrochloride salts .
  • Stability: Free amines oxidize in air to pyrrolo[3,2-b]quinolones (12a–e), necessitating salt formation for stability .

Pharmacologically Active Analogues

Topotecan Hydrochloride
  • Structure: Indolizino[1,2-b]quinoline fused with pyran and lactone rings .
  • Properties : Melts with decomposition at 213–218°C; water-soluble topoisomerase I inhibitor .
  • Applications : Clinically used for ovarian and small-cell lung cancer .
Irinotecan Hydrochloride
  • Structure : Similar to topotecan but with a bipiperidine carbamate substituent .
  • Applications : Prodrug converted to SN-38, a topoisomerase I inhibitor for colorectal cancer .

Comparative Analysis

Table 1: Structural and Physicochemical Comparison

Compound Core Structure Molecular Weight Melting Point (°C) Key Applications Stability in Air
Hexahydro-pyrrolo[3,2-b]pyrrol-2-one HCl Pyrrolo-pyrrolidone 164.6 (free base) Not reported Synthetic intermediate Unstable as free amine
Furo[3,2-b]pyrrol-2-one HCl Furo-pyrrolidone 177.6 (free base) 180–183 Asymmetric synthesis Stable as HCl salt
Dioxolo[4,5-c]pyrrol-2-one HCl Dioxolo-pyrrolidone 291.78 Not reported Chiral building block Likely stable
Dihydropyrrolo[3,2-b]quinolones HCl Pyrrolo-quinoline ~300–350* Not reported Precursor to bioactive quinolones Stable as HCl salt
Topotecan HCl Indolizinoquinoline 457.9 213–218 (decomp.) Anticancer therapy Stable in aqueous solution

*Estimated based on molecular formulas in .

Key Findings

Stability: Hydrochloride salts universally enhance stability compared to free bases, critical for handling hygroscopic or oxidation-prone compounds (e.g., dihydropyrroloquinolones vs. furo-pyrrolidone ).

Structural Impact on Activity: Oxygen-containing rings (furo, dioxolo) increase rigidity and stereochemical control, favoring asymmetric synthesis . Quinoline or indolizinoquinoline frameworks confer pharmacological activity (e.g., topoisomerase inhibition ).

Synthetic Utility : Simpler bicyclic lactams (e.g., hexahydro-pyrrolo-pyrrolidone) are versatile intermediates, while complex analogues (e.g., topotecan) require multi-step functionalization for therapeutic use .

Biological Activity

Hexahydro-pyrrolo[3,2-b]pyrrol-2-one hydrochloride is a bicyclic organic compound that has garnered attention in pharmaceutical research due to its unique structural properties and potential biological activities. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical formula of this compound is C6H10N2O·HCl, with a molecular weight of approximately 188.06 g/mol. The compound features a fused pyrrolo-pyrrolidine ring system, which contributes to its distinctive chemical reactivity and biological effects. The presence of the hydrochloride ion enhances its solubility in water, potentially improving its bioavailability in biological systems .

Analgesic Effects

Research indicates that derivatives of hexahydropyrrolo compounds can act as non-peptide NOP receptor agonists, demonstrating dose-dependent inhibitory effects against mechanical allodynia in neuropathic pain models. For instance, a related compound showed robust metabolic stability and minimal binding affinity to hERG potassium ion channels, suggesting a favorable safety profile for analgesic applications .

Antihypertensive Properties

In studies evaluating antihypertensive agents, compounds similar to Hexahydro-pyrrolo[3,2-b]pyrrol-2-one were found to exhibit significant a1-adrenergic and 5-HT2-receptor blocking activities. One such compound demonstrated more potent antihypertensive effects than existing treatments (e.g., doxazosin) in animal models . These findings highlight the potential for this class of compounds in managing hypertension.

Synthesis and Derivatives

The synthesis of Hexahydro-pyrrolo[3,2-b]pyrrol-2-one typically involves multi-step processes that ensure high yield and purity. Continuous flow processes are often employed in industrial settings to maintain consistent quality . Variants of this compound have been explored for their biological activity:

Compound Name Molecular Formula Biological Activity
rel-(3aR,6aR)-Hexahydropyrrolo[3,4-b]pyrrol-2(1H)-oneC6H10N2OPotential antihypertensive activity
4-Methyl-N-(((3aS,6aR)-3,3a,6,6a-tetrahydrocyclopenta[c]pyrrol-2(1H)-yl)carbamoyl)benzenesulfonamideC16H22N4O3SAntithrombotic properties

Case Studies

  • Antihypertensive Study : In a controlled study involving deoxycorticosterone acetate-salt hypertensive dogs, a hexahydropyrrolo derivative was administered at doses of 1 mg/kg and 3 mg/kg. Results indicated a significant reduction in blood pressure lasting over four hours post-administration .
  • Analgesic Study : A related compound was tested in chronic constriction injury-induced neuropathic pain models in rats. It exhibited significant analgesic effects compared to control groups, suggesting its potential as a new class analgesic .

Q & A

Basic: What are the standard synthetic protocols for Hexahydro-pyrrolo[3,2-b]pyrrol-2-one hydrochloride?

Answer:
The compound is typically synthesized via acid-mediated cyclization or salt formation. For example, (3aS,6aS)-hexahydro-2H-furo[3,2-b]pyrrol-2-one can be treated with saturated HCl in dry ethyl acetate (EtOAc) at 0°C for 3 hours, yielding the hydrochloride salt in 64% yield with 91% enantiomeric excess (ee) . Another method involves refluxing Boc-protected intermediates (e.g., 2-Boc-dihydropyrrolo[3,2-b]quinolones) in HCl-EtOAc/methanol (MeOH) to form stable hydrochloride salts, avoiding oxidation of free amines .

Basic: Which spectroscopic and analytical techniques are used to characterize this compound?

Answer:
Key techniques include:

  • 1H and 13C NMR : To confirm structural integrity and purity, as demonstrated for related bicyclic lactams .
  • X-ray crystallography : For absolute stereochemical determination, particularly in asymmetric syntheses .
  • Mass spectrometry (MS) and elemental analysis : To verify molecular weight and empirical formula .
  • Optical rotation measurements : To assess enantiomeric excess (e.g., [α]D25 = −40.0 for the (3aS,6aS)-enantiomer) .

Advanced: How can researchers mitigate instability of intermediates during synthesis?

Answer:
Free amine intermediates are prone to oxidation, forming pyrrolo[3,2-b]quinolones upon air exposure. Stability is improved by:

  • Immediate salt formation : Using HCl-EtOAc under inert atmospheres .
  • Low-temperature storage : Preserving intermediates at 0°C or below .
  • Inert handling : Conducting reactions under nitrogen to prevent degradation .

Advanced: What strategies optimize enantiomeric excess in asymmetric synthesis?

Answer:
High ee (e.g., 91%) is achieved through:

  • Chiral pool synthesis : Using enantiomerically pure precursors (e.g., (3aS,6aS)-configured starting materials) .
  • Controlled reaction conditions : Low temperatures (0°C) and precise stoichiometry minimize racemization .
  • Post-synthetic purification : Recrystallization or chiral HPLC to enhance ee .

Advanced: How do reaction conditions influence yield and purity?

Answer:
Critical factors include:

  • Solvent selection : EtOAc ensures solubility and inertness, while MeOH aids in salt precipitation .
  • Temperature control : 0°C prevents side reactions; elevated temperatures (>50°C) risk decomposition .
  • HCl stoichiometry : A 1:1 molar ratio of HCl to amine ensures complete salt formation without acid excess .

Advanced: What methodologies resolve contradictions in reaction outcomes across studies?

Answer:
Discrepancies (e.g., variable yields or ee) arise from differences in:

  • Catalyst systems : Electrocatalytic vs. acid-mediated pathways (e.g., compare and ).
  • Protecting groups : Boc vs. tert-butyl carbamates alter reaction kinetics and stability .
  • Workup protocols : Column chromatography-free methods () vs. recrystallization () impact purity .

Basic: What are the applications of this compound in drug discovery?

Answer:
The compound serves as a precursor for:

  • Heterobicyclic scaffolds : Used in synthesizing lactams and spirocyclic systems with bioactive potential .
  • Chiral building blocks : For asymmetric synthesis of pharmaceuticals (e.g., Geissman–Waiss lactone analogs) .

Advanced: How is computational modeling integrated into mechanistic studies?

Answer:
While not directly addressed in the evidence, analogous systems (e.g., spiro[furo[3,2-b]pyran-2,5′-pyrimidine]) use:

  • Density functional theory (DFT) : To predict reaction pathways and transition states .
  • Molecular docking : For evaluating binding affinity in drug design .

Basic: What safety precautions are recommended for handling this compound?

Answer:

  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats .
  • Ventilation : Use fume hoods to avoid inhalation of HCl vapors .
  • Emergency protocols : Immediate rinsing with water for eye/skin contact and medical consultation .

Advanced: How do solvent and mediator choices affect electrocatalytic syntheses of related compounds?

Answer:
In electrocatalytic multicomponent reactions ():

  • Solvents : Acetonitrile enhances conductivity, while ethanol improves substrate solubility.
  • Mediators : Iodine or TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl) optimize electron transfer, reducing reaction times (e.g., 20–30 minutes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hexahydro-pyrrolo[3,2-b]pyrrol-2-one hydrochloride
Reactant of Route 2
Hexahydro-pyrrolo[3,2-b]pyrrol-2-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.